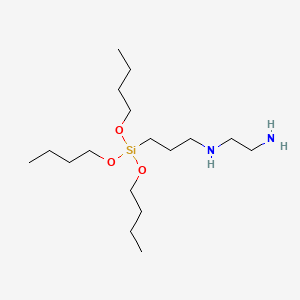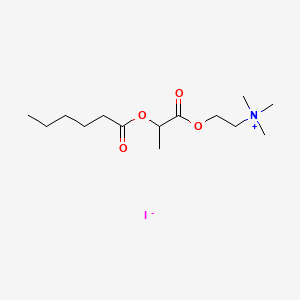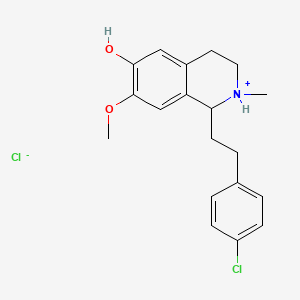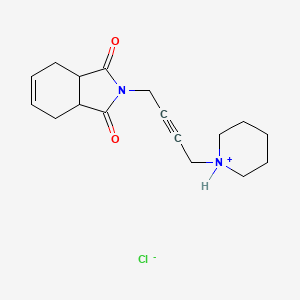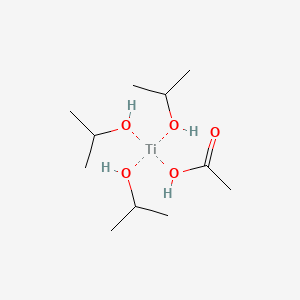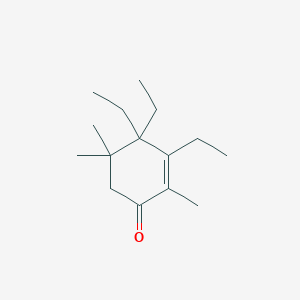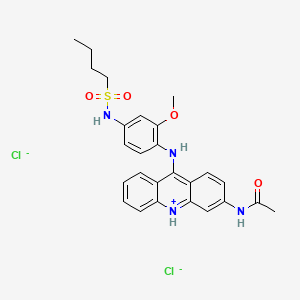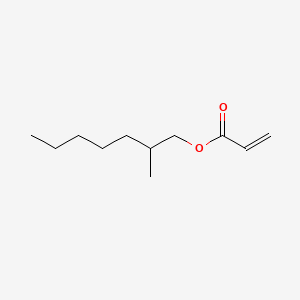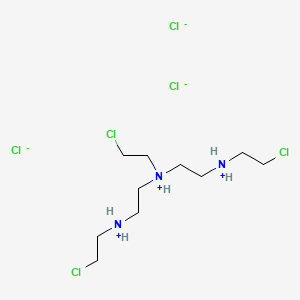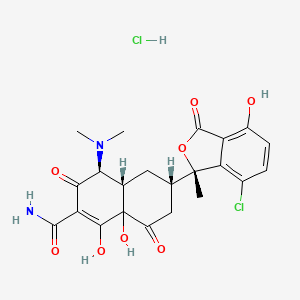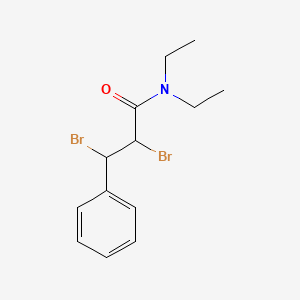
2,3-Dibromo-n,n-diethyl-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromo-n,n-diethyl-3-phenylpropanamide is an organic compound with the molecular formula C₁₃H₁₇Br₂NO. It is characterized by the presence of two bromine atoms, a phenyl group, and a diethylamide group attached to a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-n,n-diethyl-3-phenylpropanamide typically involves the bromination of n,n-diethyl-3-phenylpropanamide. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as light or a peroxide . The reaction conditions often include a solvent like carbon tetrachloride or chloroform, and the process is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or distillation to remove any impurities.
化学反応の分析
Types of Reactions
2,3-Dibromo-n,n-diethyl-3-phenylpropanamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The bromine atoms can be reduced to form the corresponding dehalogenated product.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding dehalogenated amide.
科学的研究の応用
2,3-Dibromo-n,n-diethyl-3-phenylpropanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2,3-Dibromo-n,n-diethyl-3-phenylpropanamide involves its interaction with molecular targets through its bromine atoms and amide group. The bromine atoms can participate in electrophilic reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can affect various molecular pathways and processes, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
- 2,3-Dibromo-n,n-diethyl-3-phenylpropanamide
- This compound
- This compound
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both bromine atoms and a phenyl group.
特性
CAS番号 |
6628-47-3 |
|---|---|
分子式 |
C13H17Br2NO |
分子量 |
363.09 g/mol |
IUPAC名 |
2,3-dibromo-N,N-diethyl-3-phenylpropanamide |
InChI |
InChI=1S/C13H17Br2NO/c1-3-16(4-2)13(17)12(15)11(14)10-8-6-5-7-9-10/h5-9,11-12H,3-4H2,1-2H3 |
InChIキー |
ZNLSNPVEZHLCGQ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)C(C(C1=CC=CC=C1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



